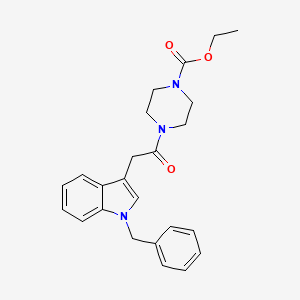

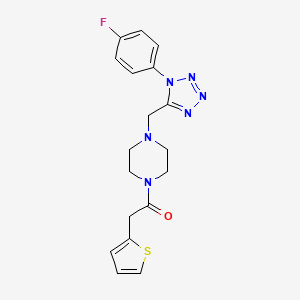

![molecular formula C19H14N2O4 B2600016 6-methoxy-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892755-79-2](/img/structure/B2600016.png)

6-methoxy-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis would depend on the starting materials chosen and the specific reactions used. For example, the 1,2,4-oxadiazole ring could potentially be formed through a cyclization reaction involving a carboxylic acid and a hydrazide .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For instance, the oxadiazole ring is generally considered to be stable under normal conditions, but can participate in reactions under certain circumstances .Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of compounds related to 6-methoxy-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one often involves innovative methods to enhance yield and efficiency. For instance, the use of ionic liquids has been explored for the synthesis of benzo[c]chromen-6-ones, starting with 2-methoxyphenylboronic acids, demonstrating faster Suzuki coupling reactions and simplifying the lactonization process (Kemperman et al., 2006). This highlights the compound's relevance in developing new synthetic methodologies.

Biological Activities

The compound and its derivatives show significant biological activities, including antibacterial and antifungal properties. Research on new derivatives of 4-hydroxy-chromen-2-one has reported high levels of bacteriostatic and bactericidal activity, indicating the potential for developing novel antimicrobial agents (Behrami & Dobroshi, 2019). Moreover, oxadiazole derivatives containing the 2H-chromen-2-one moiety have been synthesized and shown to possess potential antibacterial and antifungal activities, further underscoring the compound's importance in drug discovery efforts (Mahesh et al., 2022).

Structural and Molecular Analysis

Structural analysis of related compounds provides insights into their chemical behavior and interaction mechanisms. The X-ray crystal structure of a closely related compound, revealing coplanarity in its pyran ring, offers valuable information for designing molecules with desired properties (Wang et al., 2005). Such studies are crucial for understanding the molecular basis of the compound's biological activities and for guiding the synthesis of more effective derivatives.

Orientations Futures

Propriétés

IUPAC Name |

6-methoxy-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4/c1-11-5-3-4-6-14(11)17-20-18(25-21-17)15-10-12-9-13(23-2)7-8-16(12)24-19(15)22/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMORWWSXNDVGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=CC(=C4)OC)OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

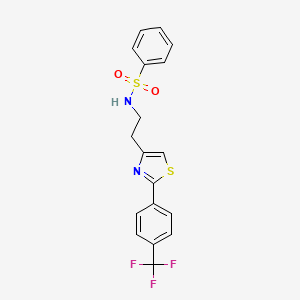

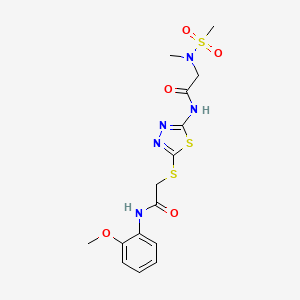

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea](/img/structure/B2599933.png)

![(3-{[(4-Bromophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2599934.png)

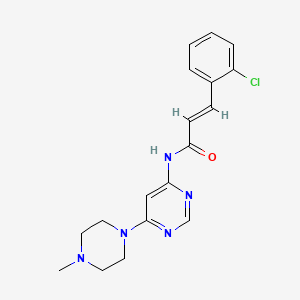

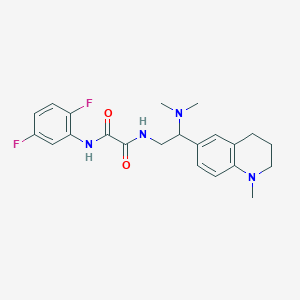

![7-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one](/img/structure/B2599936.png)

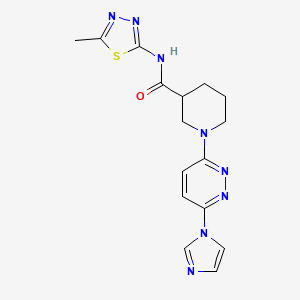

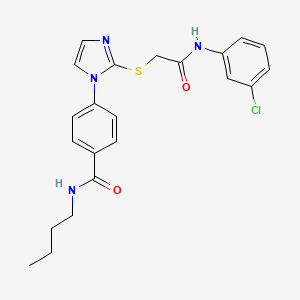

![N-ethyl-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2599937.png)

![N-benzyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2599954.png)

![Ethyl 2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(cyclopropyl)amino)acetate](/img/structure/B2599955.png)